molecular formula C27H25NO5 B2851701 6,7-Dimethoxy-1-[(4-methoxyphenyl)methyl]-3-(4-methylbenzoyl)quinolin-4-one CAS No. 866808-33-5

6,7-Dimethoxy-1-[(4-methoxyphenyl)methyl]-3-(4-methylbenzoyl)quinolin-4-one

Cat. No. B2851701
CAS RN: 866808-33-5
M. Wt: 443.499
InChI Key: MJXGVFRCXHCBLR-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-1-[(4-methoxyphenyl)methyl]-3-(4-methylbenzoyl)quinolin-4-one, also known as DMQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DMQ belongs to the class of quinoline derivatives, which have been shown to possess a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-microbial effects.

Mechanism of Action

The exact mechanism of action of 6,7-Dimethoxy-1-[(4-methoxyphenyl)methyl]-3-(4-methylbenzoyl)quinolin-4-one is not fully understood, but studies suggest that this compound exerts its anti-cancer effects by targeting multiple signaling pathways involved in cancer cell growth and survival. This compound has been shown to inhibit the activity of several key enzymes and proteins involved in cancer cell proliferation and survival, including EGFR, AKT, and NF-κB.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, this compound has also been shown to possess anti-inflammatory and anti-microbial properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines, as well as reduce bacterial growth and biofilm formation.

Advantages and Limitations for Lab Experiments

One advantage of 6,7-Dimethoxy-1-[(4-methoxyphenyl)methyl]-3-(4-methylbenzoyl)quinolin-4-one is its broad-spectrum anti-cancer activity, which makes it a promising candidate for the development of new cancer therapies. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on 6,7-Dimethoxy-1-[(4-methoxyphenyl)methyl]-3-(4-methylbenzoyl)quinolin-4-one. One area of interest is the development of new this compound derivatives with improved solubility and bioavailability. Another potential direction is the investigation of this compound's anti-inflammatory and anti-microbial effects in vivo, to determine its potential as a therapeutic agent for inflammatory and infectious diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential as a multi-targeted anti-cancer agent.

Synthesis Methods

6,7-Dimethoxy-1-[(4-methoxyphenyl)methyl]-3-(4-methylbenzoyl)quinolin-4-one is synthesized using a multi-step process, starting with the reaction between 4-methoxybenzaldehyde and 2-methoxyphenylacetic acid to form the intermediate compound, 2-(4-methoxybenzylidene)-2,3-dihydro-1H-inden-1-one. This intermediate is then reacted with 4-methylbenzoyl chloride in the presence of a base to yield this compound.

Scientific Research Applications

6,7-Dimethoxy-1-[(4-methoxyphenyl)methyl]-3-(4-methylbenzoyl)quinolin-4-one has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Studies have shown that this compound has potent anti-cancer effects against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell proliferation and migration.

properties

IUPAC Name

6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]-3-(4-methylbenzoyl)quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO5/c1-17-5-9-19(10-6-17)26(29)22-16-28(15-18-7-11-20(31-2)12-8-18)23-14-25(33-4)24(32-3)13-21(23)27(22)30/h5-14,16H,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJXGVFRCXHCBLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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